molecular formula C28H31N5O2S B12145427 Ethyl 2-{[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-{[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B12145427
M. Wt: 501.6 g/mol
InChI Key: COALJMBDKOLDLO-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a quinoxaline core, a piperazine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the quinoxaline derivative reacts with benzylpiperazine.

    Attachment of the Thiophene Moiety: The thiophene ring is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 2-{[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Chemical Biology: It serves as a probe to study cellular pathways and mechanisms.

    Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The quinoxaline core and piperazine ring are known to interact with various biological targets, potentially modulating their activity. The thiophene moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxylate and quinoxaline-2-carbohydrazide share structural similarities.

    Piperazine Derivatives: Compounds such as benzylpiperazine and its derivatives.

    Thiophene Derivatives: Compounds like thiophene-3-carboxylate and its analogs.

Uniqueness

Ethyl 2-{[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the quinoxaline core, piperazine ring, and thiophene moiety in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H31N5O2S

Molecular Weight

501.6 g/mol

IUPAC Name

ethyl 2-[[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C28H31N5O2S/c1-4-35-28(34)24-19(2)20(3)36-27(24)31-25-26(30-23-13-9-8-12-22(23)29-25)33-16-14-32(15-17-33)18-21-10-6-5-7-11-21/h5-13H,4,14-18H2,1-3H3,(H,29,31)

InChI Key

COALJMBDKOLDLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC2=NC3=CC=CC=C3N=C2N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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